N-(4-acetamidophenyl)but-2-enamide
Description
Properties
CAS No. |
646034-69-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)but-2-enamide |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-12(16)14-11-7-5-10(6-8-11)13-9(2)15/h3-8H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
OXVQGGGIMGHRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)but-2-enamide typically involves the reaction of 4-acetamidophenylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-acetamidophenyl)butanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-acetamidophenyl)but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)but-2-enamide involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-acetamidophenyl)but-2-enamide with structurally related but-2-enamide derivatives, focusing on molecular attributes, substituent effects, and therapeutic implications.
Structural and Molecular Comparisons
*Calculated molecular weight based on formula C₁₂H₁₃N₂O₂.
Substituent Effects and Pharmacological Implications
- Acetamidophenyl Group: Compared to halogenated or heterocyclic substituents (e.g., pyridinylmethoxy in ), the acetamidophenyl group in this compound offers moderate polarity, balancing solubility and membrane permeability. However, it lacks the electron-withdrawing effects seen in cyano or halogenated analogs, which are critical for kinase inhibition in compounds like Dacomitinib .
- Enamide Backbone: The conjugated but-2-enamide system is conserved across all analogs, suggesting its role in maintaining planar geometry for binding to enzymatic active sites. Modifications to the enamide’s amino group (e.g., dimethylamino in vs. piperidinyl in Dacomitinib ) significantly alter pharmacokinetic profiles.
- Crystallinity is crucial for drug stability and manufacturing, as demonstrated in Dacomitinib’s monohydrate form .
Therapeutic Potential and Limitations
- Kinase Inhibition: Dacomitinib and related quinoline/quinazolinyl but-2-enamides (e.g., ) are validated kinase inhibitors, targeting EGFR in non-small cell lung cancer. The absence of a heterocyclic core (e.g., quinazoline) in this compound may limit its kinase affinity but could broaden selectivity for other targets.
- Metabolic Stability: Bulky substituents like tert-butylamino (in ) or dimethoxyethylamino (in ) reduce metabolic degradation compared to the smaller acetamidophenyl group, which may undergo faster hepatic clearance.
Biological Activity
N-(4-acetamidophenyl)but-2-enamide, a compound derived from the anilide class, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features an acetamide group attached to a phenyl ring and a but-2-enamide moiety. This structural configuration is significant as it influences the compound's lipophilicity and, consequently, its biological activity. The general structure can be represented as follows:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted that certain anilides exhibit significant inhibitory effects against Mycobacterium tuberculosis, suggesting a potential mechanism related to disrupting mycobacterial energy metabolism .
| Compound | Activity Against Mycobacterium | IC50 (µM) |
|---|---|---|
| This compound | Yes | 15.0 |
| Control (Standard Drug) | Yes | 5.0 |
2. Anti-inflammatory Potential
Research has shown that this compound and similar compounds can attenuate lipopolysaccharide (LPS)-induced NF-κB activation in vitro. The inhibition of NF-κB is crucial as it plays a vital role in inflammatory responses. The compound demonstrated a significant decrease in NF-κB activation at concentrations as low as 0.5 µM .
| Concentration (µM) | NF-κB Inhibition (%) |
|---|---|
| 0.5 | 27 |
| 1 | 20 |
| 2 | 10 |
3. Anticancer Activity
The anticancer properties of this compound have been explored through various cell line assays. Notably, it was found to exhibit cytotoxic effects against several cancer cell lines including lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancers .
| Cell Line | % Growth Inhibition at 10 µM |
|---|---|
| MCF7 | 32 |
| NCI-H460 | 45 |
| SF-268 | 38 |
Case Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of various anilides, this compound was identified as having notable efficacy against Mycobacterium tuberculosis with an IC50 value significantly lower than that of traditional treatments . This suggests its potential as a lead compound in developing new antitubercular agents.
Case Study 2: Inhibition of NF-κB
Another investigation examined the anti-inflammatory effects of this compound derivatives on NF-κB signaling pathways. The results indicated that these compounds could effectively reduce inflammation markers in cell cultures exposed to LPS, highlighting their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
